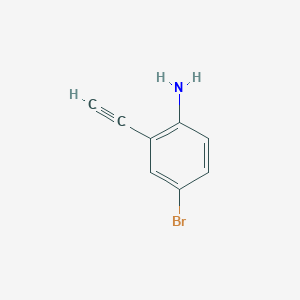

4-Bromo-2-ethynylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTDKNZBPMDUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of Advanced Organic Scaffolds and Heterocyclic Systems from 4 Bromo 2 Ethynylaniline

Potential as a Scaffold for Kinase Inhibitors

The aniline (B41778) and substituted aromatic core are common features in many kinase inhibitors, which are a major class of anticancer drugs. The ethynyl (B1212043) group can serve as a key interaction point within the ATP-binding site of kinases. Therefore, it is conceivable that derivatives of 4-Bromo-2-ethynylaniline could be synthesized and evaluated for their potential as kinase inhibitors.

Use in the Development of Novel Anticancer Agents

The ability to functionalize all three reactive sites on the this compound scaffold provides a platform for the generation of diverse molecular libraries. These libraries could be screened for activity against various cancer cell lines to identify new lead compounds for the development of novel anticancer agents.

Applications in Functional Materials Chemistry

Role as Precursors in Liquid Crystal Chemistry and Optoelectronic Materials

The rigid, rod-like structure imparted by the ethynyl-aryl linkage is a common design element in liquid crystalline materials. Aniline (B41778) derivatives are also known to be components of liquid crystals. rsc.org The combination of the aniline and ethynyl (B1212043) functionalities in this compound makes it a hypothetical precursor for the synthesis of novel liquid crystalline materials. rsc.orgnih.gov

Furthermore, aniline-based polymers and molecules with extended π-conjugation, a feature that can be derived from the ethynyl group, are of significant interest in the field of optoelectronics. These materials can exhibit semiconducting and light-emitting properties. While no direct research has been published on the use of this compound for these applications, its chemical structure suggests that it could serve as a monomer or a key intermediate in the synthesis of polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices. rsc.orgresearchgate.net

The following table outlines the potential roles based on the compound's structural features:

| Feature | Potential Application | Rationale |

| Rigid Ethynyl-Aryl Moiety | Liquid Crystal Design | Contributes to the linear, rigid molecular shape often required for liquid crystallinity. |

| Aniline Functionality | Optoelectronic Materials | The nitrogen lone pair can influence the electronic properties of conjugated systems. |

| Extended π-Conjugation (via ethynyl group) | Organic Semiconductors | Facilitates charge transport, a key property for use in electronic devices. |

It must be reiterated that these are projected applications based on the chemical structure of this compound, and experimental validation is required.

Theoretical and Computational Chemistry of 4 Bromo 2 Ethynylaniline and Its Reactions

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods) on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to elucidating the molecular structure and electronic characteristics of 4-bromo-2-ethynylaniline. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and derive various properties. nih.gov

DFT, with functionals such as B3LYP, is a popular choice for its balance of accuracy and computational cost. mdpi.com These calculations, often paired with basis sets like 6-311++G(d,p), can be used to optimize the ground-state geometry of this compound. samipubco.com This process determines the most stable arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 4-bromoanilinium perchlorate (B79767) have successfully used DFT to correlate calculated structural parameters with experimental X-ray diffraction data. mdpi.comresearchgate.net

The electronic properties of this compound can be thoroughly investigated using these computational methods. Key parameters derived from these studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. nih.gov The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. samipubco.com A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can reveal information about charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability. mdpi.com

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations for this compound.

Mechanistic Investigations of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways. This involves locating and characterizing the transition states, which are the energy maxima along the reaction coordinate.

The activation energy of a reaction can be calculated as the energy difference between the reactants and the transition state. This information is vital for understanding the kinetics of a reaction and predicting reaction rates. For example, in reactions such as Suzuki cross-coupling, computational studies can elucidate the role of the catalyst and the step-by-step mechanism of the reaction. nih.gov

Prediction of Molecular Reactivity and Regioselectivity

The electronic properties calculated through quantum chemical methods can be used to predict the reactivity and regioselectivity of this compound in various chemical reactions.

Local Reactivity Descriptors: Local reactivity descriptors, like the Fukui functions and local softness, can be used to predict the most reactive sites within the molecule. For instance, these descriptors can help determine whether an electrophilic attack is more likely to occur at the aniline (B41778) nitrogen, the ethynyl (B1212043) group, or a specific position on the aromatic ring. This is crucial for understanding the regioselectivity of reactions.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Predicted Value | Significance |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.9 eV | Propensity to accept electrons |

| Nucleophilicity Index (N) | 3.5 eV | Propensity to donate electrons |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations for this compound.

Computational Design of Novel Derivatives and Catalytic Systems

Computational chemistry also plays a crucial role in the rational design of new molecules and catalysts. By systematically modifying the structure of this compound in silico (e.g., by introducing different functional groups), it is possible to tune its electronic and chemical properties for specific applications.

For instance, computational screening can be used to identify derivatives with enhanced nonlinear optical properties or improved reactivity for specific synthetic transformations. Similarly, DFT calculations can be employed to design more efficient catalysts for reactions involving this compound by studying the interaction between the substrate and the catalyst at a molecular level. This approach can accelerate the discovery of new materials and synthetic methodologies.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Elucidating Reaction Intermediates and Product Structures

Spectroscopic methods are indispensable for the structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography offer unparalleled insights into the molecular framework of 4-Bromo-2-ethynylaniline and its derivatives.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental for structural confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the acetylenic proton (-C≡CH). The substitution pattern on the benzene (B151609) ring influences the chemical shifts and coupling constants of the aromatic protons, providing clear evidence for the 1,2,4-trisubstituted arrangement.

In a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the aromatic protons appear in the range of δ 7.28–7.40 ppm, while the methyl protons show a singlet at δ 2.36 ppm mdpi.com. For this compound, one would anticipate signals for the aromatic protons, with their specific splitting patterns revealing their relative positions. The ethynyl (B1212043) proton would likely appear as a singlet in a characteristic downfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of this compound would display unique signals for each carbon atom in the molecule, including the two sp-hybridized carbons of the ethynyl group and the six sp²-hybridized carbons of the benzene ring. The carbon atoms attached to the bromine and nitrogen atoms would exhibit chemical shifts indicative of these heteroatom substituents. For instance, in a similar bromo-substituted aniline (B41778) derivative, carbon signals were observed at δ 108.0, 120.1, 121.0, 123.1, 124.2, 129.2, 131.3, 134.2, 144.2, 145.0, and 152.1 ppm, corresponding to the various carbon environments within the molecule mdpi.com.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₆BrN), HRMS would provide a molecular ion peak corresponding to its exact mass. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive marker for the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific functional groups, such as the ethynyl group.

X-ray Crystallography: When a compound can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information, revealing the three-dimensional arrangement of atoms and the precise bond lengths and angles. For derivatives of this compound, such as Schiff bases or metal complexes, X-ray crystallography can confirm the stereochemistry and reveal intermolecular interactions like hydrogen bonding and π-π stacking in the solid state researchgate.netresearchgate.net. For example, the crystal structure of (E)-4-Bromo-N-(2-chlorobenzylidene)aniline, a related Schiff base, was determined to be monoclinic with a P2/n space group, confirming the E configuration about the C=N bond and providing detailed information on its molecular geometry researchgate.net.

Table 1: Spectroscopic Data for a Representative Bromoaniline Derivative (Note: Data is for (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline as a proxy for this compound)

| Technique | Observation | Interpretation |

| ¹H NMR | δ 7.28–7.40 (m, 3H, Aryl), δ 7.32–7.29 (m, 1H, thiophene), δ 7.28 (s, 1H, CH=N), δ 6.83 (d, 1H, thiophene), δ 2.36 (s, 3H, Me) | Confirms the presence of aromatic, imine, and methyl protons. |

| ¹³C NMR | δ 17.3, 108.0, 120.1, 121.0, 123.1, 124.2, 129.2, 131.3, 134.2, 144.2, 145.0, 152.1 | Shows the different carbon environments in the molecule. |

| Mass Spec. | m/z (%): 357.88 [M+H]; 358.23 [M+2]; 360.33 [M+4] | Indicates the molecular weight and confirms the presence of two bromine atoms. |

Data sourced from a study on Suzuki cross-coupling reactions of a related bromoaniline derivative mdpi.com.

Chromatographic Methods for Reaction Monitoring, Separation, and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of reactions, separating the desired product from unreacted starting materials and byproducts, and assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method, typically using a C18 column, can be developed to separate the compound from other components in a reaction mixture. The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with the gradient adjusted to achieve optimal separation. A UV detector is commonly used for detection, as the aromatic ring in this compound absorbs strongly in the UV region. HPLC is not only used for purity assessment but can also be employed for reaction monitoring by taking aliquots from the reaction mixture at different time intervals and analyzing the relative peak areas of reactants and products.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS is a powerful analytical tool. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides both mass information and a fragmentation pattern, allowing for confident identification. GC-MS is particularly useful for analyzing complex mixtures and identifying unknown byproducts in a reaction. Studies on other aromatic amines have demonstrated the effectiveness of GC-MS for their trace analysis in various matrices after derivatization nih.gov.

Table 2: Chromatographic Conditions for Analysis of Aromatic Amines (Note: This table provides general parameters applicable to the analysis of compounds like this compound)

| Parameter | HPLC | GC-MS |

| Stationary Phase | C18 silica (B1680970) gel | Phenyl-methyl polysiloxane |

| Mobile/Carrier Gas | Acetonitrile/Water | Helium |

| Detector | UV-Vis Diode Array | Mass Spectrometer (EI) |

| Application | Purity assessment, reaction monitoring | Separation and identification of volatile components |

In-Situ Spectroscopic Techniques for Real-Time Reaction Analysis

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling.

For reactions involving this compound, techniques like in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy can be employed. These methods use a probe inserted directly into the reaction vessel to collect spectra at regular intervals. By tracking the disappearance of reactant peaks and the appearance of product peaks, researchers can gain a deeper understanding of the reaction kinetics, identify transient intermediates, and optimize reaction conditions. For example, the progress of a reaction involving the ethynyl group could be monitored by observing changes in the characteristic C≡C and ≡C-H stretching vibrations in the IR or Raman spectrum. Similarly, fluorescence spectroscopy has been used for in-situ monitoring of the synthesis of other aromatic derivatives, where changes in the fluorescence spectra indicate the progress of the reaction nih.gov.

Microscopic Techniques for Material Characterization

When this compound is used to functionalize nanomaterials, microscopic techniques are crucial for characterizing the resulting composite materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of materials. If this compound were used to modify the surface of a material, SEM could be used to visualize changes in the surface texture and topography, confirming the successful functionalization.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is used to examine the internal structure of materials. For nanomaterials functionalized with this compound, TEM can provide information on the size, shape, and distribution of the nanoparticles. In studies involving graphene-based nanocomposites, TEM has been used to visualize the morphology of the composite materials, showing the distribution of nanoparticles on the graphene sheets.

These advanced analytical methodologies, when used in combination, provide a comprehensive characterization of this compound and its derivatives, from the molecular level to the macroscopic properties of materials functionalized with this versatile compound.

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of 4-Bromo-2-ethynylaniline is heavily reliant on transition-metal catalysis. Future research is geared towards developing more sophisticated and efficient catalytic systems to control the reactivity of its functional groups. Transition metal-catalyzed alkyne annulations, in particular, have become powerful tools for constructing diverse heterocyclic compounds. rsc.org The focus is on enhancing selectivity, reducing catalyst loading, and improving reaction conditions.

Key areas of development include:

Palladium-Based Catalysts: Palladium complexes are crucial for mediating reactions like Sonogashira coupling and intramolecular cyclization. wikipedia.orgorganic-chemistry.org Future work will likely involve designing catalysts with novel ligands, such as N-heterocyclic carbenes (NHCs) or phosphine (B1218219) ligands with specific steric and electronic properties, to improve reaction efficiency for substrates like this compound.

Copper Co-catalysts: In Sonogashira couplings, copper co-catalysts play a vital role. wikipedia.org Research into new copper(I) complexes aims to broaden the substrate scope and enable reactions under milder, and even copper-free, conditions to enhance sustainability. nih.gov

Gold and Rhodium Catalysis: Gold and rhodium catalysts are emerging as powerful tools for C-H activation and annulation reactions involving alkynes. mdpi.com These could be employed for novel cyclization pathways of this compound to access unique heterocyclic scaffolds not achievable with traditional palladium catalysis.

The table below summarizes potential catalytic systems and their targeted transformations for this compound, based on analogous reactions.

| Catalyst System | Target Transformation | Potential Advantages |

| Pd(PPh₃)₄ / CuI | Sonogashira Coupling | Well-established, versatile for C-C bond formation at the bromo position. |

| PdCl₂(PPh₃)₂ | Intramolecular Cyclization | Synthesis of indole (B1671886) derivatives. |

| [Rh(III)] Complexes | C-H Activation/Annulation | Access to novel spirocyclic or fused heterocyclic systems. |

| Au(I) / Ligand | Alkyne Activation/Cyclization | Mild reaction conditions, high selectivity for complex heterocycle synthesis. |

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

In line with modern synthetic chemistry, future research will increasingly emphasize the development of sustainable and green synthetic methods involving this compound. This involves adhering to the principles of green chemistry, such as minimizing waste, using less hazardous chemicals, and improving energy efficiency. sphinxsai.com

Key strategies being explored include:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or bio-derived solvents such as dimethylisosorbide (DMI) is a key goal. organic-chemistry.org For instance, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being explored as an eco-friendly alternative to THF in related aniline (B41778) syntheses. chemicalbook.com

Mechanochemistry: Ball-milling and other mechanochemical techniques offer solvent-free reaction conditions, shorter reaction times, and high yields for transition-metal-catalyzed reactions of alkynes, representing a promising green approach for the transformation of this compound. mdpi.com

Atom Economy: Designing reactions with high atom economy, such as one-pot tandem or domino reactions, is a priority. For example, aza-Diels-Alder reactions can be used to construct complex quinoline (B57606) frameworks from 2-ethynylaniline (B1227618) precursors in a single step. nih.gov This minimizes the formation of by-products and reduces purification steps. sphinxsai.com

The following table outlines green chemistry approaches applicable to the synthesis and transformation of this compound.

| Green Chemistry Principle | Application to this compound | Expected Outcome |

| Use of Safer Solvents | Performing Sonogashira or cyclization reactions in water or bio-derived solvents. | Reduced environmental impact and improved safety profile. |

| Energy Efficiency | Utilizing microwave irradiation or mechanochemical (ball-milling) methods. | Faster reaction rates and lower energy consumption. |

| Waste Prevention | Development of one-pot, multi-component reactions for heterocyclic synthesis. | Higher atom economy, reduced waste, and simplified procedures. |

Integration of this compound into Advanced Material Architectures

The rigid, conjugated structure that can be derived from this compound makes it an attractive candidate for the synthesis of advanced organic materials. The ethynyl (B1212043) group allows for the creation of extended π-conjugated systems, while the aniline and bromo functionalities provide sites for polymerization or modification.

Future research in this area may focus on:

Organic Light-Emitting Diodes (OLEDs): Heterocyclic derivatives synthesized from 2-ethynylanilines, such as quinolines, are known to exhibit luminescence and are used in OLEDs. nih.gov The bromo-substituent on the aniline ring could be used to tune the electronic properties and enhance the performance of such materials.

Conducting Polymers: Polymerization of this compound or its derivatives could lead to novel conducting polymers with potential applications in electronics and sensor technology. The bromine atom can be used as a handle for post-polymerization functionalization.

Functional Dyes: The chromophoric systems derived from this compound could be explored for applications as functional dyes in areas like dye-sensitized solar cells (DSSCs) or as fluorescent probes in biological imaging.

Deeper Mechanistic Insights through Combined Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The synergy between experimental studies and computational chemistry is a powerful tool for elucidating the intricate pathways of reactions involving this compound. acs.org

Future research will likely involve:

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for modeling reaction pathways, calculating transition state energies, and predicting the outcomes of catalytic cycles. nih.govnih.gov For instance, computational studies can clarify the mechanism of palladium-catalyzed cyclizations of 2-ethynylanilines, helping to rationalize observed selectivities. rsc.org

Kinetic Studies: Experimental kinetic analysis can validate computational models and provide quantitative data on reaction rates and catalyst performance.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to identify reaction intermediates, providing direct evidence for proposed mechanisms.

This combined approach will provide a deeper understanding of how catalysts interact with the substrate and how the electronic and steric effects of the bromo and ethynyl groups influence reactivity, leading to more rational catalyst design and reaction optimization.

Expanding the Scope of Heterocyclic Synthesis from this compound Derivatives

This compound is a prime starting material for the synthesis of a wide variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and bioactive molecules. beilstein-journals.orgrsc.org While indole synthesis is a common application for 2-ethynylanilines, future research aims to expand this repertoire significantly. researchgate.net

Emerging synthetic targets include:

Quinolines and Quinolones: Through multi-component reactions like the Povarov or Friedländer synthesis, 4-bromo-substituted quinolines can be accessed, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov

Benzimidazoles and other Fused Systems: By leveraging the dual reactivity of the amino and ethynyl groups, novel tandem cyclization reactions can be designed to construct more complex fused heterocyclic systems.

Polycyclic Aromatic Systems: Palladium-catalyzed cascade reactions can lead to the formation of complex polycyclic structures like indenoindoles from 2-ethynylaniline derivatives, opening avenues to novel molecular frameworks. rsc.org

The following table provides examples of heterocyclic cores that are potential synthetic targets from this compound.

| Heterocyclic Core | Synthetic Strategy | Potential Application |

| Substituted Indoles | Palladium-catalyzed intramolecular cyclization. | Pharmaceuticals, Agrochemicals |

| Bromo-Quinolines | Aza-Diels-Alder (Povarov) reaction. | Anticancer agents, Advanced materials |

| Fused Benzimidazoles | Tandem cyclization/functionalization reactions. | Bioactive molecules |

| Indenoindoles | Palladium-catalyzed aminopalladation/alkene insertion cascade. | Novel functional materials |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-2-ethynylaniline, and how can purity be maximized?

- Methodology : The synthesis typically involves sequential functionalization:

- Step 1 : Protect the aniline group via acetylation (e.g., using acetic anhydride) to prevent unwanted electrophilic substitution .

- Step 2 : Bromination at the para position using Br₂ in acetic acid at 0–5°C, leveraging the amino group's directing effects .

- Step 3 : Sonogashira coupling to introduce the ethynyl group, requiring Pd(PPh₃)₄ catalyst and CuI co-catalyst in THF/Et₃N .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8.5 Hz); the ethynyl proton resonates as a singlet (δ 3.1 ppm) .

- IR Spectroscopy : C≡C stretch at ~2100 cm⁻¹ confirms the ethynyl group .

- Mass Spectrometry : EI-MS shows [M⁺] at m/z 212 (C₈H₇BrN) .

- X-ray Crystallography : SHELXL refinement resolves heavy-atom (Br) positions, with R-factor < 0.05 .

Advanced Research Questions

Q. How does the ethynyl group influence regioselectivity in cross-coupling reactions of this compound?

- Mechanistic Insight : The ethynyl group acts as a π-donor, stabilizing transition states in Pd-catalyzed reactions. In Suzuki couplings, bromine at the para position reacts preferentially due to steric hindrance from the ethynyl group .

- Experimental Optimization : Use 5 mol% PdCl₂(PPh₃)₂ and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Yields drop to <40% if the ethynyl group is unprotected due to side reactions .

Q. How can conflicting crystallographic and NMR data for this compound derivatives be resolved?

- Case Study : Discrepancies between predicted (DFT) and observed NMR shifts often arise from crystal packing effects. For example, torsional angles in the solid state (resolved via ORTEP-III) may differ from solution conformers .

- Resolution Strategy :

- Use dual-space methods in SHELXT for phase refinement in crystallography .

- Compare solvent-dependent NMR (DMSO vs. CDCl₃) to identify tautomeric equilibria .

Q. What are the stability challenges of this compound under ambient conditions?

- Degradation Pathways :

- Photooxidation : Ethynyl groups degrade under UV light (λ = 254 nm), forming ketones. Store in amber vials at –20°C under argon .

- Hydrolysis : The amino group reacts with moisture; Karl Fischer titration shows <0.1% H₂O content is critical for long-term stability .

Key Research Findings

- Synthetic Yield Optimization : Acetylation before bromination improves yield from 60% to 85% by reducing polybromination .

- Crystallographic Data : Space group P2₁/c (Z = 4) with Br–C bond length 1.89 Å, confirming single-site bromination .

- Stability : HPLC analysis shows 98% purity retention after 6 months at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.